

# Core Molecular Profile: Physicochemical Properties and Structural Elucidation

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## Compound of Interest

Compound Name: 2-Aminobenzotriazole

Cat. No.: B159556

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**2-Aminobenzotriazole**, systematically named 2H-1,2,3-Benzotriazol-2-amine, is a heterocyclic amine with a distinct molecular architecture. Unlike its more commonly studied isomer, 1-Aminobenzotriazole, the amino group is attached to the central nitrogen (N2) of the triazole ring. This structural difference is fundamental to its unique chemical behavior.

The molecular identity is confirmed through a combination of physical data and spectroscopic analysis. While complete, published high-resolution spectra are not widely available, the following data represents a consolidation of known values and expected characteristics based on its structure.

Table 1: Physicochemical Properties of **2-Aminobenzotriazole**

Property	Value	Source(s)
CAS Number	<b>1614-11-5</b>	
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>4</sub>	
Molecular Weight	134.14 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	120 - 124 °C	

| IUPAC Name | benzotriazol-2-amine | |

## Spectroscopic Characterization

The definitive structure of **2-Aminobenzotriazole** is established using spectroscopic methods.

Caption: Chemical structure of **2-Aminobenzotriazole**.

Table 2: Spectroscopic Data for **2-Aminobenzotriazole**

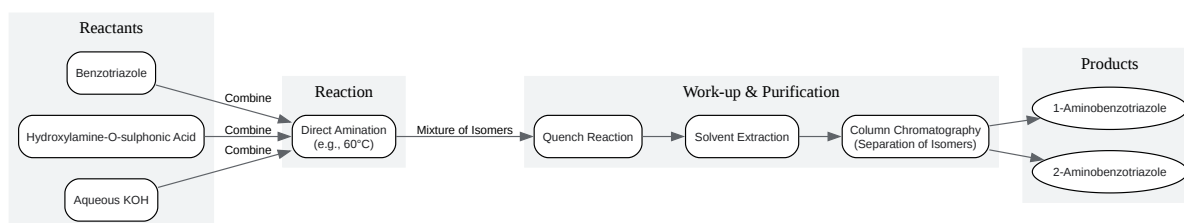
Technique	Observed/Expected Data	Interpretation & Notes
UV Spectroscopy	$\lambda_{\text{max}}$ : 216 nm, 285 nm	Indicates the presence of the benzotriazole chromophore. <a href="#">[1]</a>
Infrared (IR)	$\nu_{\text{max}}$ ( $\text{cm}^{-1}$ ): 3285, 3140, 1500, 1429, 1172, 978, 743, 738, 689	The bands at 3285 and 3140 $\text{cm}^{-1}$ are characteristic of N-H stretching vibrations of the primary amine. The other peaks correspond to aromatic C-H and C=C stretching, and ring vibrations. <a href="#">[1]</a>
$^1\text{H}$ NMR	Expected: $\delta$ ~7.2-7.8 ppm (m, 4H, Ar-H), $\delta$ ~5.0-6.0 ppm (s, 2H, -NH <sub>2</sub> )	Aromatic protons would appear as a complex multiplet. The amine protons would be a broad singlet, exchangeable with D <sub>2</sub> O. Chemical shifts are estimations based on similar structures.
$^{13}\text{C}$ NMR	Expected: $\delta$ ~140-150 ppm (aromatic C-N), $\delta$ ~110-130 ppm (aromatic C-H)	Expect six distinct carbon signals: four for the benzene ring methines and two for the quaternary carbons fused to the triazole ring.

| Mass Spec (MS) | Expected:  $[\text{M}]^{+\bullet}$  at  $m/z = 134$ . Key fragments:  $m/z$  118 ( $[\text{M}-\text{NH}_2]^+$ ),  $m/z$  91 ( $[\text{M}-\text{N}_3]^+$ ),  $m/z$  64 | The molecular ion peak confirms the molecular weight. Expected fragmentation involves the loss of the amino group or cleavage of the triazole ring. |

## Synthesis and Characterization

From a synthetic standpoint, obtaining the 2-amino isomer requires a specific approach, as it is often a co-product in reactions targeting the 1-amino isomer. The most direct reported method is the amination of benzotriazole itself.

Causality in Synthesis Selection: While methods like the reduction of a corresponding nitro-benzotriazole are common for other isomers, they are less direct for the 2-amino variant.<sup>[2]</sup> The direct amination of the benzotriazole ring system with hydroxylamine-O-sulphonic acid provides a direct, albeit non-selective, route to the N-amino derivatives.<sup>[1][3]</sup> The reaction mechanism involves nucleophilic attack from the triazole nitrogen onto the electrophilic nitrogen of the aminating agent. The inherent tautomerism and electronic nature of the benzotriazole ring lead to the formation of both 1-amino and 2-amino isomers.



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Caption: Workflow for the synthesis and separation of aminobenzotriazole isomers.

### Experimental Protocol: Synthesis via Direct Amination

This protocol is a self-validating system; successful separation and characterization of the two distinct isomers confirm the reaction's outcome.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzotriazole in an aqueous solution of potassium hydroxide (KOH).

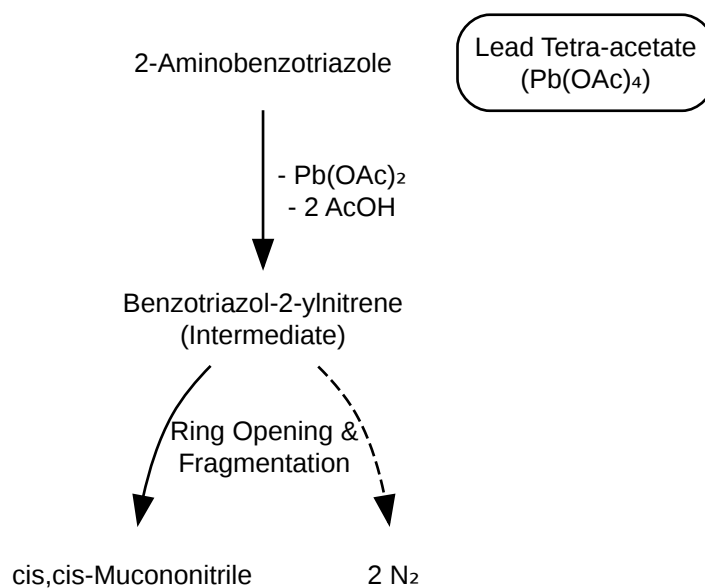
- **Amination:** Warm the solution to approximately 60°C. Slowly add a solution of hydroxylamine-O-sulphonic acid in water over 30 minutes. Rationale: Slow addition controls the exothermic reaction and prevents degradation.
- **Reaction Monitoring:** Maintain the temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of starting material and formation of two new, more polar spots corresponding to the aminobenzotriazole isomers.
- **Work-up:** Cool the reaction mixture to room temperature and neutralize carefully with a suitable acid (e.g., HCl). Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is a mixture of 1- and **2-aminobenzotriazole**.
- **Isomer Separation:** Separate the isomers using silica gel column chromatography. The polarity difference between the two isomers allows for their effective separation. Rationale: The 1-amino isomer is typically less polar than the 2-amino isomer, allowing for differential elution.
- **Verification:** Collect the fractions and verify the identity of each isomer using the spectroscopic methods detailed in Section 1 (e.g., melting point, IR spectroscopy).

## Chemical Reactivity: The Signature Oxidation Reaction

The chemical reactivity of **2-Aminobenzotriazole** is dominated by the behavior of its exocyclic amino group and differs significantly from its 1-amino counterpart. The most notable reaction is its oxidation, which proceeds via a fragmentation pathway.

When **2-Aminobenzotriazole** is treated with a mild oxidizing agent like lead tetra-acetate ( $\text{Pb}(\text{OAc})_4$ ), it undergoes a clean and high-yield transformation to cis,cis-mucononitrile.<sup>[1][3]</sup>

**Mechanistic Insight:** This reaction is believed to proceed through the formation of a highly reactive benzotriazol-2-ynitrene intermediate. This nitrene is unstable and rapidly undergoes ring-opening and fragmentation, extruding two molecules of nitrogen gas ( $N_2$ ) to yield the final dinitrile product.<sup>[1]</sup> This pathway is fundamentally different from the oxidation of 1-Aminobenzotriazole, which famously generates a benzyne intermediate.<sup>[4]</sup>



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Caption: Proposed mechanism for the oxidation of **2-Aminobenzotriazole**.

## Application in Pharmacological Research: A Case of Isomeric Specificity

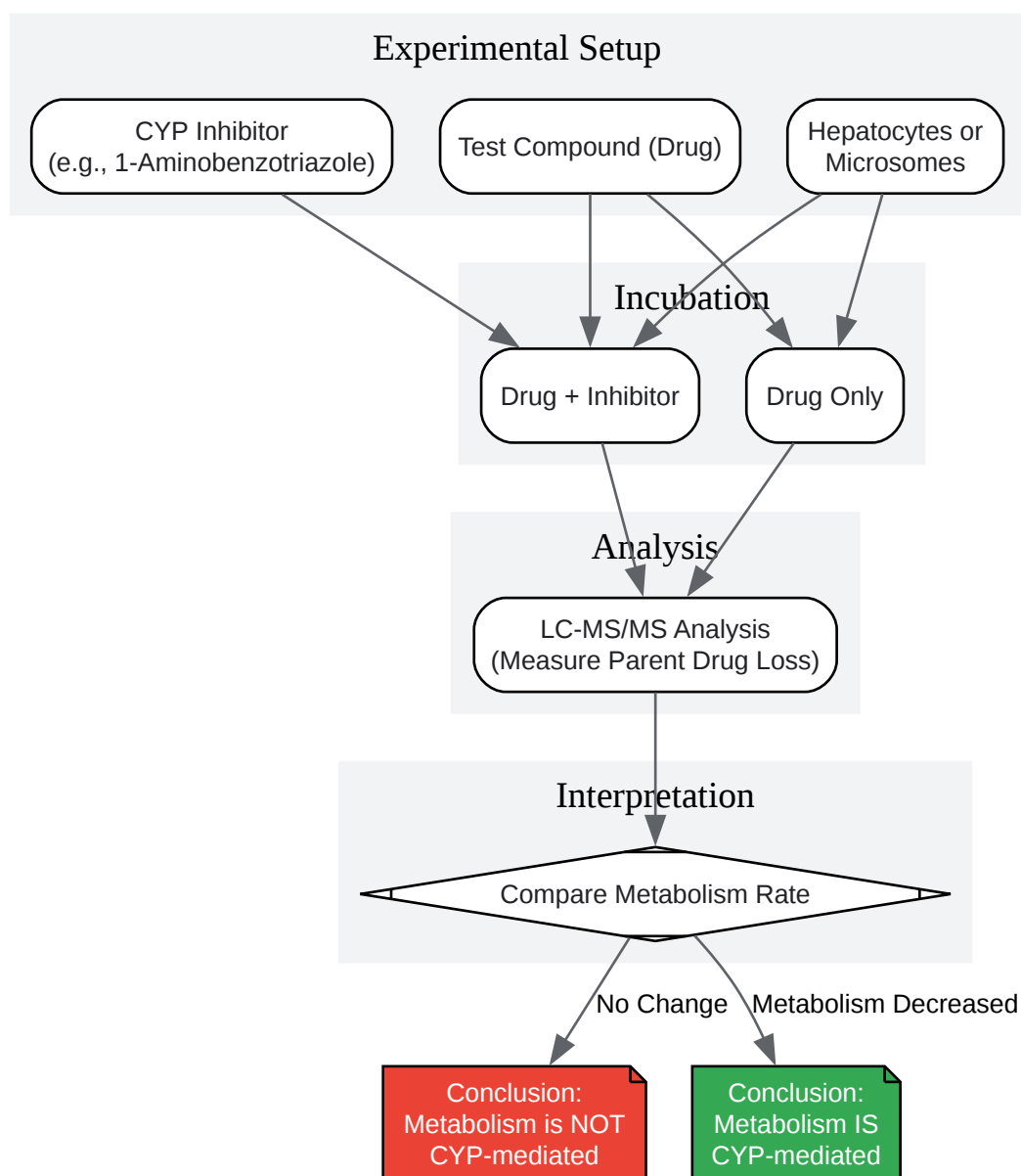
In drug development, particularly in ADME (Absorption, Distribution, Metabolism, and Excretion) studies, chemical inhibitors are crucial tools for "reaction phenotyping"—determining which enzymes are responsible for a drug candidate's metabolism. "Aminobenzotriazole" (ABT) is widely cited as a non-selective, mechanism-based inhibitor of cytochrome P450 (CYP) enzymes.<sup>[5][6]</sup>

Trustworthiness through Specificity: The Critical Distinction

A rigorous scientific approach demands precision. The vast majority of mechanistic studies on CYP inhibition refer specifically to 1-Aminobenzotriazole.<sup>[4][7]</sup> The mechanism of 1-ABT involves its oxidation by the CYP enzyme to form a reactive benzyne intermediate, which then irreversibly binds to and inactivates the enzyme's heme prosthetic group.<sup>[4]</sup>

As established in Section 3, the oxidation of **2-Aminobenzotriazole** follows a completely different pathway, yielding mucononitrile, not benzyne.<sup>[1][3]</sup> Therefore, it cannot be assumed to inhibit CYP enzymes by the same mechanism, if at all.

**Authoritative Grounding:** The term "ABT" in literature can be ambiguous. It is critical for researchers to recognize that the well-characterized, potent, mechanism-based inhibition is a property of the 1-isomer. Any study using "aminobenzotriazole" as a CYP inhibitor must specify the isomer to ensure reproducibility and correct interpretation of results. Using the 2-isomer under the assumption it behaves like the 1-isomer would be a critical experimental flaw. Recent work has further shown that even 1-ABT is not a perfectly "clean" inhibitor, as it can also inhibit UGT enzymes and induce other pathways, complicating its use as a specific pan-CYP inhibitor.<sup>[5][6]</sup>



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Caption: Workflow for reaction phenotyping using a CYP inhibitor.

## Safety and Handling

As with any laboratory chemical, proper handling of **2-Aminobenzotriazole** is essential. The compound is classified as harmful and an irritant.

Table 3: GHS Hazard Information for **2-Aminobenzotriazole**

Hazard Class	Hazard Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Acute Toxicity, Dermal	H312: Harmful in contact with skin
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	H332: Harmful if inhaled

Source: [\[3\]](#)

Recommended Personal Protective Equipment (PPE) and Handling:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[8\]](#)
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[3\]](#)
- Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[\[8\]](#)
- Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[\[8\]](#)
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[3\]](#)[\[8\]](#)

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- To cite this document: BenchChem. [Core Molecular Profile: Physicochemical Properties and Structural Elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159556#2-aminobenzotriazole-chemical-structure-and-properties]

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